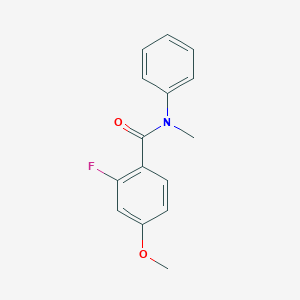
2-fluoro-4-methoxy-N-methyl-N-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-4-methoxy-N-methyl-N-phenylbenzamide, also known as FMMPB, is a chemical compound that has gained attention in the scientific community due to its potential pharmacological properties. This compound has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurological disorders.
Mecanismo De Acción
The mechanism of action of 2-fluoro-4-methoxy-N-methyl-N-phenylbenzamide is not fully understood, but it is thought to act through multiple pathways. In cancer research, 2-fluoro-4-methoxy-N-methyl-N-phenylbenzamide induces apoptosis by activating caspase-3 and inhibiting the Akt/mTOR pathway. In inflammation research, 2-fluoro-4-methoxy-N-methyl-N-phenylbenzamide inhibits the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway. In neurological disorder research, 2-fluoro-4-methoxy-N-methyl-N-phenylbenzamide has been shown to have neuroprotective properties by inhibiting oxidative stress and reducing inflammation.
Biochemical and Physiological Effects:
2-fluoro-4-methoxy-N-methyl-N-phenylbenzamide has been shown to have various biochemical and physiological effects. In cancer research, 2-fluoro-4-methoxy-N-methyl-N-phenylbenzamide inhibits the growth of cancer cells, induces apoptosis, and inhibits angiogenesis. In inflammation research, 2-fluoro-4-methoxy-N-methyl-N-phenylbenzamide reduces inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, 2-fluoro-4-methoxy-N-methyl-N-phenylbenzamide has neuroprotective properties and can improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-fluoro-4-methoxy-N-methyl-N-phenylbenzamide has advantages and limitations for lab experiments. The advantages include its potential use in treating various diseases, its ability to inhibit the growth of cancer cells, and its neuroprotective properties. The limitations include its unknown long-term effects, its potential toxicity, and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are many future directions for 2-fluoro-4-methoxy-N-methyl-N-phenylbenzamide research. In cancer research, future studies could focus on the development of 2-fluoro-4-methoxy-N-methyl-N-phenylbenzamide as a potential cancer treatment. In inflammation research, future studies could focus on the use of 2-fluoro-4-methoxy-N-methyl-N-phenylbenzamide to treat chronic inflammatory diseases. In neurological disorder research, future studies could focus on the use of 2-fluoro-4-methoxy-N-methyl-N-phenylbenzamide to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, future studies could focus on the optimization of the synthesis method of 2-fluoro-4-methoxy-N-methyl-N-phenylbenzamide to improve its yield and purity.
Métodos De Síntesis
2-fluoro-4-methoxy-N-methyl-N-phenylbenzamide can be synthesized through a multi-step process involving the reaction of 4-methoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-methyl-N-phenylamine. The final step involves the introduction of a fluorine atom to the compound through a nucleophilic substitution reaction.
Aplicaciones Científicas De Investigación
2-fluoro-4-methoxy-N-methyl-N-phenylbenzamide has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-fluoro-4-methoxy-N-methyl-N-phenylbenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that 2-fluoro-4-methoxy-N-methyl-N-phenylbenzamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, 2-fluoro-4-methoxy-N-methyl-N-phenylbenzamide has been shown to have neuroprotective properties and can improve cognitive function.
Propiedades
IUPAC Name |
2-fluoro-4-methoxy-N-methyl-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2/c1-17(11-6-4-3-5-7-11)15(18)13-9-8-12(19-2)10-14(13)16/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZMGNJJGQRQKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-4-methoxy-N-methyl-N-phenylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

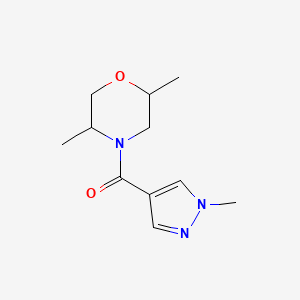
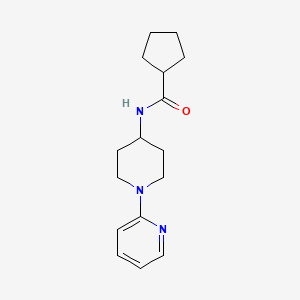
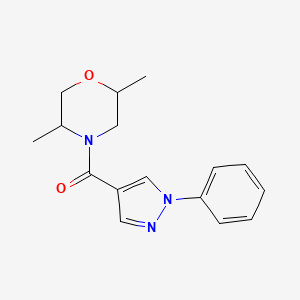
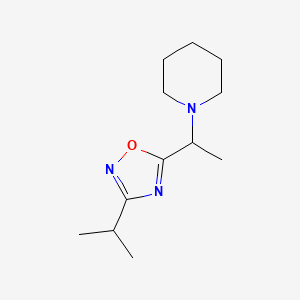
![[1-(2-Methylquinolin-4-yl)piperidin-3-yl]methanol](/img/structure/B7510660.png)
![N,4-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7510664.png)
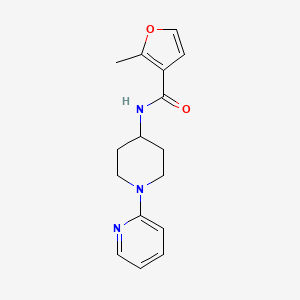
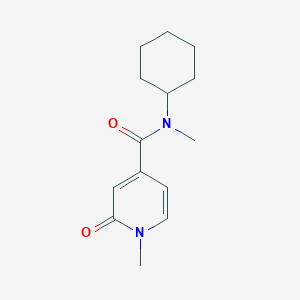
![N-[(5-chlorothiophen-2-yl)methyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7510688.png)
![N-[(2-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7510690.png)
![N,2,4,5-tetramethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide](/img/structure/B7510701.png)
![1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide](/img/structure/B7510714.png)
![Cyclopropyl-[4-(2-methylquinolin-4-yl)piperazin-1-yl]methanone](/img/structure/B7510717.png)
![N-methyl-1,2-dihydroimidazo[1,2-a]benzimidazole-3-carboxamide](/img/structure/B7510725.png)